molecular formula C10H16ClN3O B1420836 N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1240528-13-5

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

Cat. No.: B1420836
CAS No.: 1240528-13-5
M. Wt: 229.71 g/mol
InChI Key: RWIZVMUAAIEOJZ-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrrole ring, making it a heterocyclic compound. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to the modulation of cellular responses to hypoxic conditions, which is crucial in processes such as tumor growth and apoptosis.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis in tumor cells . Additionally, it can upregulate the expression of cleaved caspase-3, further promoting apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It has been shown to inhibit certain protein kinases and activate the p53–p21 signaling pathway, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with HIF-1α and influence its phosphorylation state is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to sustained activation of apoptosis pathways in tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as tumor growth inhibition, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and influences metabolic flux. The compound’s impact on metabolite levels and its role in modulating glycolysis in tumor cells are notable aspects of its metabolic involvement .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s ability to localize in hypoxic regions of tumors is particularly significant .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interactions with target biomolecules and its overall efficacy in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like boron compounds for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated compounds .

Properties

IUPAC Name

N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIZVMUAAIEOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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